CD33 splicing modulator 1
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Overview
Description
CD33 splicing modulator 1 is a compound known for its role in modulating the splicing of CD33 pre-mRNAThis compound increases exon 2 skipping in cellular mRNA pools, making it a potential candidate for research in neurodegenerative diseases, including Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD33 splicing modulator 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CD33 splicing modulator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
CD33 splicing modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the splicing mechanism of CD33 pre-mRNA.
Biology: Investigated for its role in regulating microglia activity and its potential impact on neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the development of new drugs targeting CD33 and related pathways
Mechanism of Action
CD33 splicing modulator 1 exerts its effects by modulating the splicing of CD33 pre-mRNA. It increases exon 2 skipping in cellular mRNA pools, leading to the production of alternative splice variants of CD33. These splice variants have different biological activities and can impact the regulation of microglia activity. The compound targets the CD33 receptor and influences the signaling pathways involved in neuroinflammation and neurodegeneration .
Comparison with Similar Compounds
CD33 splicing modulator 1 is unique in its ability to specifically modulate the splicing of CD33 pre-mRNA. Similar compounds include:
This compound hydrochloride: A hydrochloride salt form of the compound with similar biological activity.
Other splicing modulators: Compounds that modulate the splicing of other pre-mRNAs, such as those targeting different receptors or pathways.
This compound stands out due to its specificity for CD33 and its potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C25H25FN6O |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C25H25FN6O/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3/t19-/m1/s1 |
InChI Key |
YTRBUPKEYPDQGD-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F |
Origin of Product |
United States |
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